molecular formula C19H19N3O2 B6932066 N-methyl-N-(1-methylbenzimidazol-2-yl)-3,4-dihydro-2H-chromene-4-carboxamide

N-methyl-N-(1-methylbenzimidazol-2-yl)-3,4-dihydro-2H-chromene-4-carboxamide

Cat. No.: B6932066
M. Wt: 321.4 g/mol
InChI Key: KMDOHZQMCRLPPQ-UHFFFAOYSA-N
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Description

N-methyl-N-(1-methylbenzimidazol-2-yl)-3,4-dihydro-2H-chromene-4-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a chromene structure

Properties

IUPAC Name

N-methyl-N-(1-methylbenzimidazol-2-yl)-3,4-dihydro-2H-chromene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-21-16-9-5-4-8-15(16)20-19(21)22(2)18(23)14-11-12-24-17-10-6-3-7-13(14)17/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDOHZQMCRLPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N(C)C(=O)C3CCOC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-methylbenzimidazol-2-yl)-3,4-dihydro-2H-chromene-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the chromene moiety. The final step involves the formation of the carboxamide group.

    Benzimidazole Core Synthesis: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Chromene Moiety Introduction: The chromene structure can be introduced through a cyclization reaction involving appropriate precursors such as salicylaldehyde and an α,β-unsaturated carbonyl compound.

    Carboxamide Formation: The final step involves the reaction of the intermediate with an amine to form the carboxamide group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-methylbenzimidazol-2-yl)-3,4-dihydro-2H-chromene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-N-(1-methylbenzimidazol-2-yl)-3,4-dihydro-2H-chromene-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-methylbenzimidazol-2-yl)-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromene structure may contribute to the compound’s ability to intercalate with DNA or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzimidazole derivatives: These compounds share the benzimidazole core and may exhibit similar biological activities.

    Chromene derivatives: Compounds with the chromene structure may have comparable chemical reactivity and applications.

Uniqueness

N-methyl-N-(1-methylbenzimidazol-2-yl)-3,4-dihydro-2H-chromene-4-carboxamide is unique due to the combination of the benzimidazole and chromene moieties, which may result in synergistic effects and enhanced properties compared to individual derivatives.

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